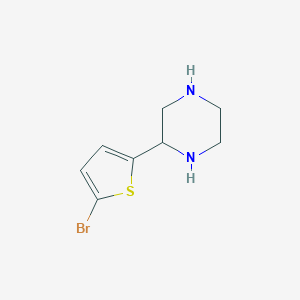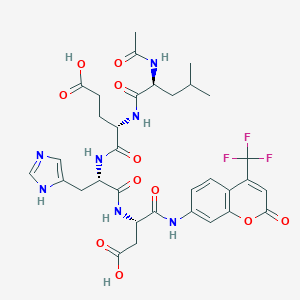
Ac-LEHD-AFC
Übersicht
Beschreibung
Ac-LEHD-AFC (Trifluoressigsäuresalz) ist ein fluorogenes Substrat, das von Caspase-4, Caspase-5 und Caspase-9 gespalten werden kann . Diese Verbindung wird zur Quantifizierung der Caspase-Aktivität durch fluoreszierende Detektion von freiem 7-Amino-4-trifluormethylcumarin verwendet, das bei 400 nm angeregt wird und bei 505 nm emittiert .
Wissenschaftliche Forschungsanwendungen
Ac-LEHD-AFC wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Zellbiologie und Biochemie, häufig verwendet. Es dient als Substrat zum Nachweis und zur Quantifizierung der Aktivität von Caspase-4, Caspase-5 und Caspase-9, die Schlüsselmediatoren der Apoptose sind . Diese Verbindung wird auch in Studien zu Zelltod, Proteolyse und Enzymaktivität eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Spaltung durch Caspase-Enzyme. Nach der Spaltung setzt die Verbindung 7-Amino-4-trifluormethylcumarin frei, das Fluoreszenz emittiert. Diese Fluoreszenz kann gemessen werden, um die Caspase-Aktivität zu quantifizieren . Die molekularen Zielstrukturen von this compound sind Caspase-4, Caspase-5 und Caspase-9, die eine entscheidende Rolle im apoptotischen Signalweg spielen .
Wirkmechanismus
Target of Action
Ac-LEHD-AFC is a fluorogenic substrate primarily for caspase-9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .
Mode of Action
The compound interacts with its target, caspase-9, through a cleavage process. Caspase-9 cleaves the this compound substrate, which results in the release of AFC (7-amino-4-trifluoromethyl coumarin) . This cleavage can be monitored visually or quantitatively by a shift in fluorescence upon the release of the AFC fluorophore .
Biochemical Pathways
The cleavage of this compound by caspase-9 is a critical part of the apoptotic pathway. This process is required for the apoptosome-mediated activation of caspase-9 . The activation of caspase-9 can lead to the activation of caspase-3, another executioner caspase, resulting in programmed cell death .
Result of Action
The cleavage of this compound by caspase-9 and the subsequent release of AFC results in a shift in fluorescence from blue to yellow-green . This fluorescence can be detected using a fluorometer or an enzyme-linked immunosorbent assay (ELISA) reader, providing a quantifiable measure of caspase-9 activity .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the efficiency of the cleavage process. Moreover, the compound should be stored in a desiccated condition at -20°C and protected from light . These storage conditions are necessary to maintain the stability and efficacy of the compound.
Biochemische Analyse
Biochemical Properties
Ac-LEHD-AFC plays a significant role in biochemical reactions, particularly those involving caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation. This compound is cleaved by caspase-9, among others, to release a fluorescent compound .
Cellular Effects
The cleavage of this compound by caspases like caspase-9 has significant effects on cells. The released fluorescence allows researchers to monitor the activity of these caspases, which are often involved in cellular processes such as apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by caspase enzymes. When cleaved by caspase-9, it releases a fluorescent compound, AFC . This fluorescence can be detected and measured, providing a quantitative measure of caspase activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. The fluorescence emitted upon its cleavage provides a real-time measure of caspase activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of apoptosis, where it serves as a substrate for caspases .
Subcellular Localization
The subcellular localization of this compound is not specified in the search results. Given its role as a caspase substrate, it is likely to be found wherever these enzymes are active, which is typically in the cytoplasm .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ac-LEHD-AFC beinhaltet die Kupplung von N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-L-α-asparagin mit 7-Amino-4-trifluormethylcumarin. Die Reaktion findet typischerweise in Gegenwart von Kupplungsmitteln und unter kontrollierten Bedingungen statt, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit (≥95 %) und Stabilität der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ac-LEHD-AFC wird hauptsächlich hydrolysiert, wenn es von Caspase-Enzymen gespalten wird. Diese Reaktion setzt 7-Amino-4-trifluormethylcumarin frei, das durch Fluoreszenz detektiert werden kann .
Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfordert die Anwesenheit von Caspase-4-, Caspase-5- oder Caspase-9-Enzymen. Die Reaktionsbedingungen umfassen ein geeignetes Puffersystem, um den pH-Wert und die Temperatur optimal für die Enzymaktivität zu halten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch Hydrolyse von this compound gebildet wird, ist 7-Amino-4-trifluormethylcumarin .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Ac-DEVD-AFC
- Ac-VEID-AFC
- Ac-IETD-AFC
Einzigartigkeit: Ac-LEHD-AFC ist aufgrund seiner Spezifität für Caspase-4, Caspase-5 und Caspase-9 einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug zur Untersuchung der Aktivität dieser bestimmten Caspasen in verschiedenen biologischen Prozessen .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKIXRFKRCRHD-ZJZGAYNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38F3N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
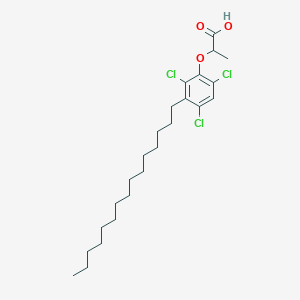
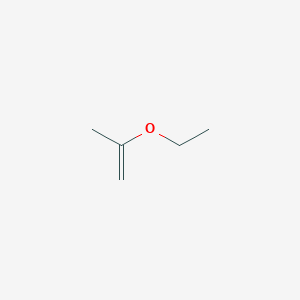
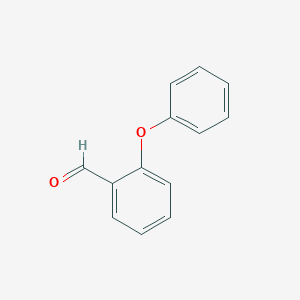
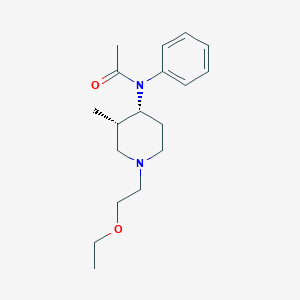
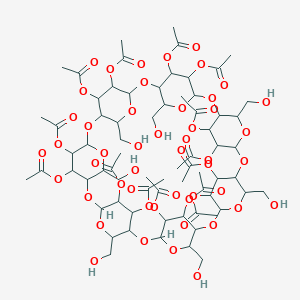
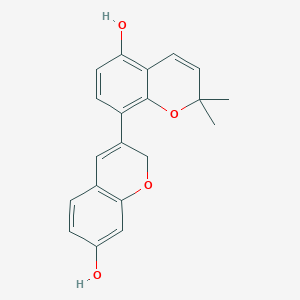
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
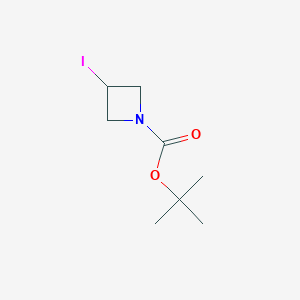
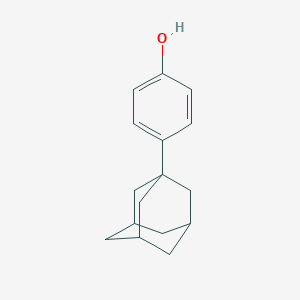
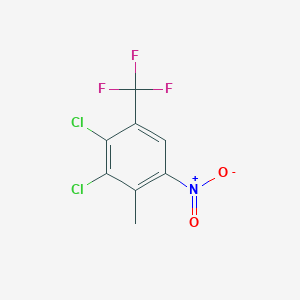
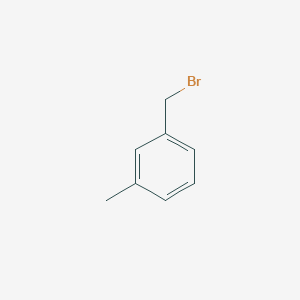
![(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid](/img/structure/B49159.png)
